2-pyridin-2-yl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine

Overview

Description

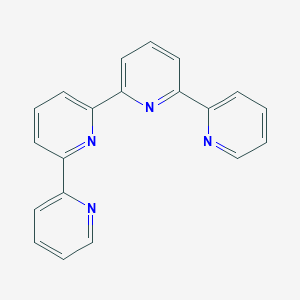

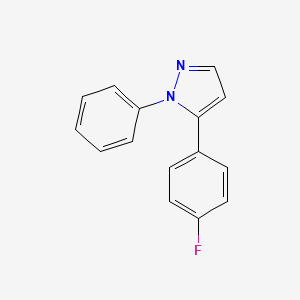

2-pyridin-2-yl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is a complex heterocyclic compound featuring multiple pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

2,2’:6’,2’‘:6’‘,2’‘’-Quaterpyridine, also known as qtpy, is a versatile ligand in metallosupramolecular chemistry . It primarily targets metal ions, forming complexes with them . The coordination behavior of qtpy has been systematically studied, and it has been found that double-helical dinuclear complexes are only obtained with ions bearing a low charge or a low charge-to-radius ratio .

Mode of Action

Qtpy interacts with its targets (metal ions) through coordination . This interaction results in the formation of complexes, which can have different geometries depending on the characteristics of the metal ions . For example, complexes with zinc (II) and cadmium (II) are mononuclear, but a double-helical dinuclear complex is suggested to form with mercury (II) .

Biochemical Pathways

It is known that qtpy can act as a catalyst for the electrochemical reduction of carbon dioxide when it forms complexes with cobalt and nickel .

Result of Action

The result of qtpy’s action is the formation of metal complexes, which can have various applications. For instance, when qtpy forms complexes with cobalt and nickel, these complexes can act as catalysts for the electrochemical reduction of carbon dioxide . This could potentially be used for carbon capture and storage, helping to mitigate the effects of climate change.

Action Environment

The action of qtpy can be influenced by various environmental factors. For example, the formation of complexes is dependent on the characteristics of the metal ions, such as their charge and charge-to-radius ratio . Additionally, the environment in which the reaction takes place can also affect the action of qtpy. For instance, the electrochemical reduction of carbon dioxide catalyzed by qtpy complexes occurs in both acetonitrile and water .

Biochemical Analysis

Biochemical Properties

The coordination behavior of 2,2’:6’,2’‘:6’‘,2’‘’-Quaterpyridine has been systematically studied . Double-helical dinuclear complexes were only obtained with ions bearing a low charge or a low charge-to-radius ratio and which have no electronically imposed preference for geometries in which the ligand can present a planar donor set .

Molecular Mechanism

The molecular mechanism of 2,2’:6’,2’‘:6’‘,2’‘’-Quaterpyridine involves its potential as a tetradentate ligand in coordination chemistry . It forms metal complexes of different geometries, which could influence its interactions with biomolecules and its effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine typically involves multi-step procedures. One common method includes the reaction of pyridine derivatives with suitable reagents under controlled conditions. For instance, the reaction of 2-bromopyridine with 2-aminopyridine in the presence of a base can yield the desired compound through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: 2-bromopyridine with 2-aminopyridine in the presence of a base like potassium carbonate in dimethylformamide at 80°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

2-pyridin-2-yl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Similar in structure but contains imidazo groups instead of pyridine rings.

2,6-bis(pyridin-2-yl)pyridine: Lacks the additional pyridine ring present in 2-pyridin-2-yl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine.

2,6-bis(N-methylbenzimidazol-2-yl)pyridine: Contains benzimidazole groups instead of pyridine rings.

Uniqueness

This compound is unique due to its multiple pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name |

2-pyridin-2-yl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-3-13-21-15(7-1)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22-16/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWMEZKBBAJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

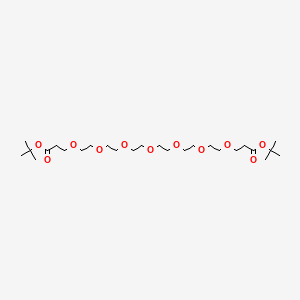

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2':6',2'':6'',2'''-quaterpyridine?

A1: The molecular formula of 2,2':6',2'':6'',2'''-quaterpyridine is C20H14N4, and its molecular weight is 310.36 g/mol. []

Q2: How does the structure of qpy influence its coordination chemistry?

A2: The planar, tetradentate nature of qpy allows it to bind metal ions through its four nitrogen atoms. This can lead to the formation of mononuclear complexes, where one qpy molecule binds to one metal ion, or dinuclear double-helical complexes, where two qpy molecules wrap around two metal ions. [, ] The formation of double-helical complexes is favored with ions possessing low charge or a low charge-to-radius ratio, particularly those without electronic preferences for planar coordination geometries. []

Q3: What are the main catalytic applications of 2,2':6',2'':6'',2'''-quaterpyridine complexes?

A4: 2,2':6',2'':6'',2'''-Quaterpyridine complexes, particularly those with cobalt and iron, have shown remarkable catalytic activity in the electrochemical and photochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO). [, , , , , ]

Q4: What makes cobalt and iron qpy complexes suitable for CO2 reduction?

A5: Both [CoII(qpy)(H2O)2]2+ and [FeII(qpy)(H2O)2]2+ undergo ligand-based reductions, leading to the activation of the qpy ligand towards CO2 binding. [] The specific orbital interactions between the metal center and the reduced qpy ligand dictate the CO2 binding mode and overall catalytic mechanism, resulting in different efficiencies for each metal. []

Q5: Can you elaborate on the mechanistic differences between Co and Fe qpy catalysts in CO2 reduction?

A6: In the cobalt catalyst, the second reduction is delocalized onto the metal center through metal-ligand orbital interactions, leading to a spin transition and a distorted ligand framework. [] This facilitates a σ-bond formation with CO2 in an η1-κC binding mode after two reductions (EEC mechanism). [] Conversely, the iron catalyst maintains a Lewis acidic metal center throughout the reduction process, allowing CO2 binding in an η2-binding mode even after a single reduction (ECE mechanism). []

Q6: Are there other notable catalytic applications of qpy complexes besides CO2 reduction?

A7: Yes, the complex [CoII(qpy)(OH2)2]2+ has demonstrated promising activity as a visible light-driven catalyst for both water oxidation and reduction. [] Specifically, it can catalyze photochemical oxygen evolution from water and photochemical hydrogen generation using suitable photosensitizers and sacrificial electron donors. []

Q7: How does the choice of metal ion affect the catalytic activity of qpy complexes?

A8: The catalytic activity of qpy complexes is highly dependent on the metal center. For example, while [CoII(qpy)(OH2)2]2+ effectively catalyzes CO2 reduction, the nickel analogue, [NiII(qpy)(MeCN)2]2+, exhibits significantly lower catalytic activity. [] This difference can be attributed to the distinct electronic configurations and redox potentials of the metal centers, influencing both the CO2 binding affinity and the overall catalytic mechanism. [, ]

Q8: What is known about the stability of qpy complexes under various conditions?

A9: The stability of qpy complexes can be influenced by factors like pH, solvent, and the presence of coordinating anions. For instance, [RuII(qpy)(Cl)2] and [RuII(qpy)(MeCN)2]2+ readily undergo aquation in acidic solutions to form the diaqua complex [RuII(qpy)(OH2)2]2+. [] This highlights the potential lability of certain ligands in the presence of coordinating solvents or under specific pH conditions.

Q9: How does the stability of qpy complexes relate to their potential applications?

A10: The stability of qpy complexes is crucial for their performance in various applications. For example, in catalytic CO2 reduction, a major deactivation pathway for the iron catalyst is the formation of a stable Fe0qpyCO species. [] Understanding these deactivation pathways is essential for designing more robust and efficient catalysts.

Q10: How has computational chemistry been used to study 2,2':6',2'':6'',2'''-quaterpyridine and its complexes?

A11: Density functional theory (DFT) calculations have been extensively employed to investigate the electronic structure, spectroscopic properties, and catalytic mechanisms of qpy complexes. [, , ] For instance, DFT and time-dependent DFT (TD-DFT) calculations have been used to analyze the electronic transitions responsible for the absorption spectra of Ru(II) qpy complexes, providing insights into their photophysical properties. []

Q11: What specific insights have computational studies provided into the catalytic mechanisms of qpy complexes?

A12: DFT calculations have been instrumental in elucidating the distinct catalytic pathways of Co and Fe qpy complexes in CO2 reduction. [] By analyzing the electronic structures and energies of intermediates and transition states involved in the catalytic cycle, researchers have gained a deeper understanding of the factors influencing the activity and selectivity of these catalysts. []

Q12: How does modifying the 2,2':6',2'':6'',2'''-quaterpyridine structure affect the properties of its complexes?

A13: Introducing substituents on the qpy core can significantly impact the electrochemical and photophysical properties of its complexes. For example, replacing the hydrogen atoms in the 4 and 4′′′ positions with carboxylic acid groups in a Ru(II) qpy complex resulted in a red shift of the MLCT absorption bands, influencing its light-harvesting abilities. [] Additionally, the presence of bulky groups on the qpy ligand can influence the stability and selectivity of metal complexes. [, ]

Q13: Can you give specific examples of how substituents on qpy affect its coordination chemistry?

A14: Incorporation of bulky substituents, such as phenyl groups, in the 4′ and 4″ positions of qpy can lead to a preference for the formation of mononuclear complexes over dinuclear double helicates, highlighting the steric influence on complex formation. [, ] This control over supramolecular architecture through ligand modification can be crucial for fine-tuning the properties and applications of qpy complexes.

Q14: What are some promising areas for future research on 2,2':6',2'':6'',2'''-quaterpyridine and its complexes?

A14: Several research avenues hold promise for expanding the applications of 2,2':6',2'':6'',2'''-quaterpyridine and its complexes:

- Developing more efficient and stable catalysts for CO2 reduction: This includes exploring the use of different metal centers, introducing new substituents on the qpy ligand, and immobilizing qpy complexes on electrode surfaces to enhance their catalytic performance and durability. [, , ]

- Investigating the potential of qpy complexes in other catalytic reactions: Given their promising activity in water splitting, exploring the use of qpy complexes in other energy-related catalytic reactions, such as hydrogen evolution and oxygen reduction, could be beneficial. []

- Utilizing qpy as a building block for supramolecular assemblies: The ability of qpy to form double-helical structures can be exploited for developing new materials with unique properties. [, ] This includes investigating their potential in molecular recognition, sensing, and as components of artificial photosynthetic systems. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3137665.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(methylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B3137677.png)

![1-ethyl-3-(2-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137704.png)

![1-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137710.png)

![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3137741.png)